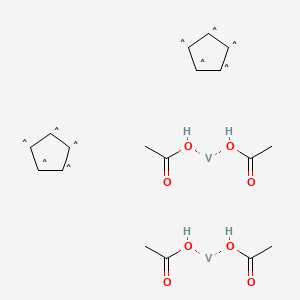
CID 124204179
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 124204179 is a useful research compound. Its molecular formula is C18H26O8V2 and its molecular weight is 472.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic routes for CID 124204179 depend on its chemical structure. Without precise information, I’ll outline a general approach:
Method 1: A common method involves the condensation of two or more simpler molecules to form the desired compound. This could be achieved through reactions like esterification, amidation, or cyclization.
Method 2: Another possibility is the modification of existing compounds via functional group transformations. For instance, a precursor compound might undergo oxidation, reduction, or substitution reactions to yield .
Reaction Conditions:: The specific reaction conditions (temperature, solvent, catalysts) would vary based on the synthetic route chosen. Researchers would optimize these parameters to maximize yield and purity.
Industrial Production:: Industrial-scale production methods likely involve efficient and scalable processes. These could include continuous flow reactions, solid-phase synthesis, or large-scale batch reactions.
Analyse Chemischer Reaktionen
Types of Reactions::
CID 124204179: may undergo various reactions:
Oxidation: Conversion of functional groups (e.g., alcohols to ketones or aldehydes).
Reduction: Reduction of functional groups (e.g., nitro groups to amines).
Substitution: Replacement of specific atoms or groups (e.g., halogenation).
Condensation: Formation of larger molecules by combining smaller ones.
Oxidation: Reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation.
Substitution: Halogens (Cl₂, Br₂, I₂), Lewis acids (e.g., AlCl₃), or nucleophiles (e.g., amines).
Condensation: Acid-catalyzed esterification or amide formation.
Major Products:: The specific products formed during these reactions would depend on the starting materials and reaction conditions. Isolation and characterization of intermediates are crucial for understanding the pathway.
Wissenschaftliche Forschungsanwendungen
CID 124204179: likely finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules (proteins, DNA, RNA).
Medicine: Investigating potential therapeutic effects or as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action involves how CID 124204179 interacts with specific molecular targets. It could inhibit enzymes, modulate receptors, or affect cellular processes. Detailed studies would be needed to elucidate this.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers would compare CID 124204179 with structurally related molecules. Uniqueness could arise from its specific functional groups, stereochemistry, or biological activity.
This compound would require access to specialized literature or research databases
Eigenschaften
Molekularformel |
C18H26O8V2 |
|---|---|
Molekulargewicht |
472.3 g/mol |
InChI |
InChI=1S/2C5H5.4C2H4O2.2V/c2*1-2-4-5-3-1;4*1-2(3)4;;/h2*1-5H;4*1H3,(H,3,4);; |
InChI-Schlüssel |
ZSDUFJYBECSBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[V].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


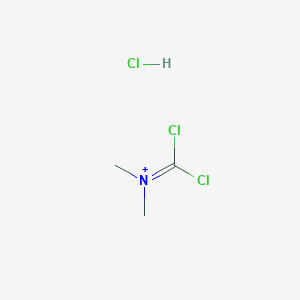
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12061396.png)
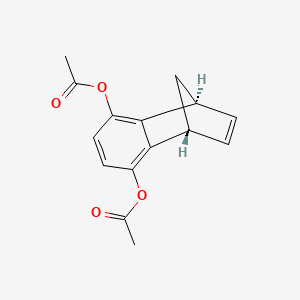

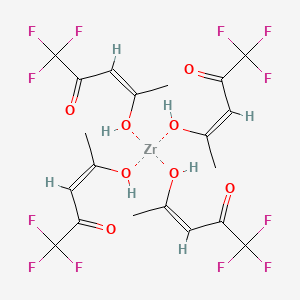



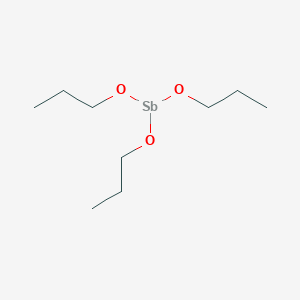




![(7R,10S)-(+)-1-Aza-10-isopropyl-8-oxa-4-thiabicyclo[5.3.0]-2-decanone](/img/structure/B12061488.png)
